REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[Br:9]Br>CC(O)=O>[Br:9][CH:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8]
|
Name
|
|
Quantity
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1.12 g
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Type
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reactant
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Smiles
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C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |